Cas no 1466267-39-9 (1-(1H-indole-3-carbonyl)azetidin-3-amine)

1-(1H-indole-3-carbonyl)azetidin-3-amine 化学的及び物理的性質
名前と識別子
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- Methanone, (3-amino-1-azetidinyl)-1H-indol-3-yl-
- 1-(1H-indole-3-carbonyl)azetidin-3-amine
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- インチ: 1S/C12H13N3O/c13-8-6-15(7-8)12(16)10-5-14-11-4-2-1-3-9(10)11/h1-5,8,14H,6-7,13H2
- InChIKey: GCRFYGHIJCWVPS-UHFFFAOYSA-N
- ほほえんだ: C(N1CC(N)C1)(C1C2=C(NC=1)C=CC=C2)=O
じっけんとくせい
- 密度みつど: 1.353±0.06 g/cm3(Predicted)
- ふってん: 462.6±35.0 °C(Predicted)
- 酸性度係数(pKa): 16.12±0.30(Predicted)
1-(1H-indole-3-carbonyl)azetidin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1908-1254-10g |
1-(1H-indole-3-carbonyl)azetidin-3-amine |
1466267-39-9 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
Life Chemicals | F1908-1254-0.25g |
1-(1H-indole-3-carbonyl)azetidin-3-amine |
1466267-39-9 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
Life Chemicals | F1908-1254-2.5g |
1-(1H-indole-3-carbonyl)azetidin-3-amine |
1466267-39-9 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
TRC | H115371-100mg |
1-(1H-indole-3-carbonyl)azetidin-3-amine |
1466267-39-9 | 100mg |
$ 115.00 | 2022-06-04 | ||
Life Chemicals | F1908-1254-1g |
1-(1H-indole-3-carbonyl)azetidin-3-amine |
1466267-39-9 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
TRC | H115371-1g |
1-(1H-indole-3-carbonyl)azetidin-3-amine |
1466267-39-9 | 1g |
$ 680.00 | 2022-06-04 | ||
TRC | H115371-500mg |
1-(1H-indole-3-carbonyl)azetidin-3-amine |
1466267-39-9 | 500mg |
$ 435.00 | 2022-06-04 | ||
Life Chemicals | F1908-1254-5g |
1-(1H-indole-3-carbonyl)azetidin-3-amine |
1466267-39-9 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
Life Chemicals | F1908-1254-0.5g |
1-(1H-indole-3-carbonyl)azetidin-3-amine |
1466267-39-9 | 95%+ | 0.5g |
$731.0 | 2023-09-07 |
1-(1H-indole-3-carbonyl)azetidin-3-amine 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxamides and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxylic acids and derivatives Indolecarboxamides and derivatives
1-(1H-indole-3-carbonyl)azetidin-3-amineに関する追加情報
1-(1H-indole-3-carbonyl)azetidin-3-amine (CAS No. 1466267-39-9)
The compound 1-(1H-indole-3-carbonyl)azetidin-3-amine (CAS No. 1466267-39-9) is a structurally unique organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, often abbreviated as IAA for simplicity, is characterized by its indole ring fused with a carbonyl group and an azetidine ring containing an amine functionality. The indole moiety, a heterocyclic aromatic structure, is a common feature in many bioactive compounds, contributing to its potential pharmacological activities.
Recent studies have highlighted the antioxidant properties of IAA, making it a promising candidate for applications in oxidative stress-related diseases. Researchers have demonstrated that the compound exhibits significant radical scavenging activity, particularly against the hydroxyl radical, which is a major contributor to cellular damage. This property is attributed to the electron-rich nature of the indole ring, which facilitates hydrogen atom transfer and subsequent radical termination.
In addition to its antioxidant potential, IAA has shown anti-inflammatory effects in preclinical models. Experimental data indicate that the compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest that IAA could be a potential therapeutic agent for inflammatory disorders, including arthritis and neuroinflammation.
The synthesis of IAA involves a multi-step process that typically begins with the preparation of the indole derivative. One common approach involves the condensation of indole with an aldehyde or ketone followed by cyclization to form the azetidine ring. Optimization of reaction conditions, such as temperature and solvent choice, is crucial to ensure high yield and purity of the final product. Recent advancements in catalytic methods have further enhanced the efficiency of this synthesis pathway.
Structural modifications of IAA have been explored to improve its pharmacokinetic properties. For instance, substituent modifications on the indole ring or azetidine nitrogen have been shown to influence solubility, bioavailability, and metabolic stability. These studies underscore the importance of rational drug design in optimizing therapeutic candidates derived from natural or synthetic scaffolds like IAA.
Moreover, computational modeling techniques have been employed to predict the binding affinity of IAA to various biological targets. Molecular docking studies reveal that IAA interacts favorably with key residues in enzyme active sites or receptor pockets, providing insights into its mechanism of action. Such computational approaches are invaluable for guiding further experimental investigations and refining lead compounds.
The safety profile of IAA has also been evaluated in acute toxicity studies. Results indicate that the compound exhibits low toxicity at tested doses, suggesting a favorable safety margin for potential therapeutic use. However, long-term toxicity studies are still required to fully assess its suitability as a drug candidate.
In conclusion, 1-(1H-indole-3-carbonyl)azetidin-3-amine (CAS No. 1466267-39-9) represents a compelling lead compound with diverse biological activities and promising therapeutic potential. Ongoing research continues to explore its applications in areas such as neurodegenerative diseases, inflammation, and oxidative stress-related conditions. As our understanding of this compound deepens, it holds great promise for advancing innovative treatments in modern medicine.
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